molecular formula C22H4F34 B14075616 1,4-Bis(heptadecafluorooctyl)benzene CAS No. 132877-69-1

1,4-Bis(heptadecafluorooctyl)benzene

Cat. No.: B14075616
CAS No.: 132877-69-1
M. Wt: 914.2 g/mol
InChI Key: FVCOOVCOQRNPDZ-UHFFFAOYSA-N
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Description

1,4-Bis(heptadecafluorooctyl)benzene is a fluorinated organic compound characterized by the presence of two heptadecafluorooctyl groups attached to a benzene ring. This compound is known for its unique chemical properties, including high thermal stability, hydrophobicity, and resistance to chemical degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(heptadecafluorooctyl)benzene typically involves the reaction of benzene with heptadecafluorooctyl iodide in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective attachment of the heptadecafluorooctyl groups to the benzene ring. The process may involve the use of solvents such as acetonitrile and the application of heat to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through techniques such as distillation and recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(heptadecafluorooctyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted derivatives, oxidized products, and reduced compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,4-Bis(heptadecafluorooctyl)benzene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,4-Bis(heptadecafluorooctyl)benzene involves its interaction with molecular targets through hydrophobic and van der Waals interactions. The compound’s fluorinated chains contribute to its high stability and resistance to chemical degradation, making it effective in various applications. The pathways involved include the formation of stable complexes with target molecules and the inhibition of specific biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(trifluoromethyl)benzene
  • 1,4-Bis(perfluorooctyl)benzene
  • 1,4-Bis(heptafluoropropyl)benzene

Comparison

1,4-Bis(heptadecafluorooctyl)benzene stands out due to its longer fluorinated chains, which provide enhanced hydrophobicity and thermal stability compared to similar compounds. This uniqueness makes it particularly valuable in applications requiring high resistance to chemical and thermal degradation .

Properties

CAS No.

132877-69-1

Molecular Formula

C22H4F34

Molecular Weight

914.2 g/mol

IUPAC Name

1,4-bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)benzene

InChI

InChI=1S/C22H4F34/c23-7(24,9(27,28)11(31,32)13(35,36)15(39,40)17(43,44)19(47,48)21(51,52)53)5-1-2-6(4-3-5)8(25,26)10(29,30)12(33,34)14(37,38)16(41,42)18(45,46)20(49,50)22(54,55)56/h1-4H

InChI Key

FVCOOVCOQRNPDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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